molecular formula C20H27Cl2N5O6S B13740895 (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate CAS No. 37713-38-5

(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate

Cat. No.: B13740895
CAS No.: 37713-38-5
M. Wt: 536.4 g/mol
InChI Key: OMAWCUOTEHMCOL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichloro-nitrophenyl azo group, which is linked to a phenyl group through an ethylamino chain, and further connected to a trimethylammonium group. The methyl sulphate group adds to its solubility and stability in various solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)trimethylammonium methyl sulphate typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 2,6-dichloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-phenylethylenediamine to form the azo compound.

    Quaternization: The resulting azo compound undergoes quaternization with trimethylamine to form the trimethylammonium derivative.

    Methylation: Finally, the compound is methylated using methyl sulphate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of (2-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)ethyl)ethylamino)ethyl)trimethylammonium methyl sulphate involves its interaction with cellular components:

Properties

CAS No.

37713-38-5

Molecular Formula

C20H27Cl2N5O6S

Molecular Weight

536.4 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;methyl sulfate

InChI

InChI=1S/C19H24Cl2N5O2.CH4O4S/c1-5-24(10-11-26(2,3)4)15-8-6-14(7-9-15)22-23-19-17(20)12-16(25(27)28)13-18(19)21;1-5-6(2,3)4/h6-9,12-13H,5,10-11H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

OMAWCUOTEHMCOL-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl.COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.